molecular formula C12H22O3 B12548618 acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol CAS No. 156053-83-7

acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol

Cat. No.: B12548618
CAS No.: 156053-83-7
M. Wt: 214.30 g/mol
InChI Key: HLISQIOQYUYFBB-RJUBDTSPSA-N
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Description

Acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol is a chemical compound with a unique structure that combines the properties of acetic acid and a cyclopentene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol typically involves the reaction of acetic acid with [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where acetic acid and [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the activity of enzymes, or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and biology.

    [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol: A cyclopentene derivative with unique structural features.

Uniqueness

Acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol is unique due to its combined properties of acetic acid and a cyclopentene derivative. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

CAS No.

156053-83-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C10H18O.C2H4O2/c1-7-5-9(6-11)10(3,4)8(7)2;1-2(3)4/h5,8-9,11H,6H2,1-4H3;1H3,(H,3,4)/t8-,9+;/m1./s1

InChI Key

HLISQIOQYUYFBB-RJUBDTSPSA-N

Isomeric SMILES

C[C@@H]1C(=C[C@H](C1(C)C)CO)C.CC(=O)O

Canonical SMILES

CC1C(=CC(C1(C)C)CO)C.CC(=O)O

Origin of Product

United States

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